molecular formula C36H45N9O8 B10850298 Macrocyclic tripeptide motif

Macrocyclic tripeptide motif

Cat. No.: B10850298
M. Wt: 731.8 g/mol
InChI Key: CDWXSPKJKIUEQF-SMUYMMTFSA-N
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Description

The macrocyclic tripeptide motif is a synthetically designed scaffold of significant interest in chemical biology and pharmaceutical research. Its constrained, ring-shaped structure provides enhanced conformational rigidity compared to linear peptides. This rigidity often translates to improved target binding affinity and selectivity, as well as greater metabolic stability against proteolytic degradation, making it a valuable template for probing protein-protein interactions and developing novel therapeutic agents . This motif serves as a core structure in the rational design of potent and selective inhibitors for serine proteases, a key enzyme family in many disease pathways. Research applications include targeting proteases such as matriptase, hepsin, and TMPRSS2, which are implicated in cancer progression and viral entry mechanisms . The side-chain-cyclized design mimics an antiparallel β-sheet, a common structural feature in protease substrates, allowing for the development of mechanism-based inhibitors with optimized pharmacokinetic properties . Furthermore, the macrocyclic tripeptide scaffold is a cornerstone in advanced drug discovery platforms. It forms the basis of innovative approaches like Bicycle Toxin Conjugates (BTCs) for targeted cancer therapy and is a key structure in de novo design pipelines utilizing deep learning models to create high-affinity protein binders . Its intermediate size bridges the gap between small molecules and biologics, offering a unique strategy to target previously "undruggable" intracellular and extracellular protein interfaces . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C36H45N9O8

Molecular Weight

731.8 g/mol

IUPAC Name

N-[(3R,7Z,9R,12S,16R,19R)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide

InChI

InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12-/t24-,26+,27-,28+,29+/m0/s1

InChI Key

CDWXSPKJKIUEQF-SMUYMMTFSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@@H](C(=O)C(=O)N[C@H](C(=O)N[C@@H](/C=C\C(=O)NC[C@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Drug Development

Macrocyclic tripeptides are increasingly being explored as potential therapeutics for various diseases, including cancer and infectious diseases. Their ability to bind to macromolecular targets with high specificity allows them to modulate biological pathways effectively.

  • Case Study: SARS-CoV-2 Main Protease Inhibitors
    A study reported the development of potent inhibitors targeting the SARS-CoV-2 main protease using cyclic γ-amino acids incorporated into thioether-macrocyclic peptides. One notable compound exhibited a half-maximal inhibitory concentration of 50 nM, demonstrating significant potential in antiviral drug development .

Molecular Probes

In biological research, macrocyclic tripeptides serve as molecular probes to study protein-protein interactions. Their structural features enable them to mimic natural ligands, facilitating insights into complex biological processes.

  • Example: Protein Interaction Studies
    Macrocyclic peptides have been utilized to investigate interactions between proteins involved in signaling pathways, aiding in the understanding of cellular mechanisms and disease progression .

Catalysis and Material Science

These compounds are also employed as catalysts and ligands in chemical reactions due to their unique structural properties. Their ability to stabilize transition states can enhance reaction rates and selectivity.

  • Application: Catalytic Reactions
    Macrocyclic tripeptides have been used in various catalytic processes, including asymmetric synthesis and polymerization reactions, showcasing their versatility beyond biological applications .

Mechanism of Action

The mechanism of action of macrocyclic tripeptides involves their ability to bind to specific protein targets with high affinity and selectivity. This binding can inhibit or modulate the activity of the target protein, leading to therapeutic effects . The molecular targets often include enzymes, receptors, and other proteins involved in critical biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Features

Feature Macrocyclic Tripeptides Macrocyclic Pentapeptides Depsipeptides Non-Peptidic Macrocycles
Ring Size 9–12 atoms (medium) or ≥12 atoms ≥12 atoms ≥12 atoms (ester bonds) ≥12 atoms (e.g., polyketides)
Backbone Flexibility Semi-rigid (β-hairpin turns) More flexible Flexible (ester linkages) Variable (rigid or flexible)
Key Motifs RGD, Arg-Phe-Phe, AGF Variable (e.g., anticancer motifs) Ester-bonded residues Aromatic/heterocyclic motifs
Bioactivity Integrin/MC4R antagonism Anticancer Antimicrobial/immunosuppressive Antibiotic (e.g., erythromycin)
Synthetic Methods B/C/P, enzymatic cyclization Solid-phase synthesis Biocatalytic esterification Dioxinone templating

Table 2: Pharmacological and Physicochemical Properties

Property Macrocyclic Tripeptides Linear Tripeptides Macrocyclic Pentapeptides
Oral Bioavailability Moderate (AGRP-mimetics: pA₂ 7.7–8.1) Low (rapid degradation) Low (size-dependent absorption)
Metabolic Stability High (rigid β-hairpin conformations) Low Moderate (flexibility increases susceptibility)
Target Selectivity High (e.g., MC4R vs. MC3R) Low (linear epitopes) Moderate (broader target range)

Key Research Findings

Structural Advantages of Tripeptide Macrocycles

  • Conformational Preorganization : The Pro-DPro motif in AGRP-mimetics enforces β-hairpin turns, mimicking native protein loops and enhancing receptor binding .
  • Stereochemical Diversity : Triazole-containing tripeptides (e.g., from ) achieve high stereochemical diversity via three stereogenic centers, critical for optimizing bioactivity .
  • Medium-Ring Exceptions : Copper-catalyzed cyclization of tripeptides (e.g., 7d → 8d) yields medium-sized rings (9–11 atoms), challenging the traditional ≥12-atom definition but retaining macrocycle-like stability .

Comparative Limitations

  • Synthetic Complexity : Tripeptide macrocycles require precise cyclization (e.g., intramolecular click chemistry) to avoid oligomerization, whereas pentapeptides benefit from longer linear precursors for cyclization .
  • Scope of Targets: Non-peptidic macrocycles (e.g., erythromycin) exhibit broader antibiotic activity, while tripeptides are niche in targeting specific receptors (e.g., integrins, MC4R) .

Emerging Innovations

  • Mechanochemical Cyclization: Solvent-free, chloride-templated methods achieve high yields (53–73%) for pentapeptides/hexapeptides, suggesting adaptability for tripeptides .

Chemical Reactions Analysis

Pd-Catalyzed C(sp²)–H Olefination

Pd(II)-catalyzed late-stage macrocyclization enables efficient peptide cyclization with superior yields compared to conventional methods. For example:

SubstrateRing SizePd-Catalyzed YieldConventional YieldSource
Tripeptide 6b 17-membered65% (isolated)12% (isolated)
Tripeptide 6g 19-membered43% (isolated)

This method avoids epimerization and accommodates unactivated alkenes, as shown in the synthesis of 7g and 7h . Structural validation via X-ray crystallography confirmed E-configuration olefins .

Build/Couple/Pair (B/C/P) Approach

This strategy combines stereochemical diversity with scaffold diversification:

  • Build : Azido-amine and alkyne-acid building blocks are synthesized.

  • Couple : Tripeptides form via amide bond formation.

  • Pair : Intramolecular 1,3-dipolar cycloaddition generates macrocycles (Fig. 1A) .

Key challenges include maintaining stereochemical integrity and achieving regioselective triazole formation .

Solid-Phase Macrocyclization

On-resin cyclization efficiency depends on peptide sequence and reaction conditions:

  • A tripeptide (-Ile-Asp-Ser-β-HSer-Pro-Leu-Asn-) yielded 1% macrocycle under standard conditions vs. 36% under high dilution .

  • Lysine side-chain-mediated cyclization achieved 65% yield via simultaneous deprotection and cleavage .

Conformational Effects on Reactivity

Macrocyclic tripeptides adopt distinct conformations that dictate chemical behavior:

Methyl Group Positioning

Introducing a methyl group at the (S)-position in 16-membered AGF macrocycles shifted conformational equilibrium from γ′-turns to α/β-turn mixtures (Fig. 4B) . VT-NMR and MD simulations revealed hydrogen bonding patterns and solvent exposure .

Ring Size and Strain

Macrocyclization efficiency correlates with ring strain and entropic factors:

Ring Size (n)Rate Constant (k<sub>intra</sub>, s⁻¹)Yield (%)Effective Molarity (EM, M)
46 × 10²1002.1 × 10³
71.1 × 10⁻⁴133.9 × 10⁻⁴
203.1 × 10⁻³771.1 × 10⁻²

Data adapted from

Smaller rings (n=4–6) exhibit high EM due to reduced entropy loss, while larger rings (n≥11) regain stability through transannular interactions .

Transannular Reactions

Macrocyclic tripeptides undergo intramolecular reactions due to proximity effects:

Cyclol Formation

Spontaneous cyclization of tripeptides (e.g., GFP chromophore analogs) involves backbone amide rearrangements (Fig. 6A) . Acidic conditions promote cyclol-mediated condensations, as seen in chlorocatechelin A .

Diels-Alder Cyclizations

Porco et al. demonstrated base-mediated transannular Diels-Alder reactions in macrocyclic bis-lactams, yielding bicyclic frameworks (Fig. 7C) . Such reactions are conformationally driven and sensitive to storage conditions .

Template Effects

Bulky N-protecting groups (e.g., tosyl, nosyl) restrict rotational freedom, lowering entropy penalties. Li⁺/Cs⁺ templates improved macrocyclization yields by 75% for polyaza macrocycles .

Solvent and Catalysis

  • Pd Catalysis : Enables C–H activation at ortho positions with >90% NMR yields .

  • High Dilution : Minimizes oligomerization; critical for large rings (n≥16) .

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